4'-(3-Bromophenoxy)acetophenone
Description
Significance of Aryl Ketones as Central Building Blocks in Synthetic Chemistry
Aryl ketones, a category that includes acetophenones, are foundational to modern synthetic chemistry. fiveable.menih.gov Their structure, featuring a carbonyl group attached to an aromatic ring, provides a reactive center for numerous organic transformations. fiveable.me They are key precursors in the synthesis of a wide array of compounds, including pharmaceuticals, fragrances, and other fine chemicals. fiveable.me
One of the most fundamental reactions for their synthesis is the Friedel-Crafts acylation, which directly introduces an acyl group onto an aromatic ring. fiveable.me Once formed, the carbonyl group of aryl ketones can undergo a variety of reactions, such as nucleophilic addition, reduction to alcohols or alkanes, and condensations. fiveable.me For instance, they are extensively used in Claisen-Schmidt condensation reactions to form chalcones, which are precursors to flavonoids and other heterocyclic compounds. researchgate.netjetir.org Furthermore, the aromatic ring itself can be subjected to further functionalization through electrophilic substitution reactions like halogenation and nitration. fiveable.me The ability to participate in such a diverse range of reactions makes aryl ketones indispensable tools for constructing complex molecular architectures. mdpi.comnih.gov
Role of Halogenated and Phenoxy-Substituted Aromatic Systems in Molecular Design
The introduction of halogen atoms and phenoxy groups into aromatic systems is a critical strategy in molecular design, particularly in the field of medicinal chemistry. Halogens, such as bromine, can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com The substitution of a hydrogen atom with a halogen can influence the electronic environment of the aromatic ring, affecting its reactivity and interaction with other molecules. acs.org This is a common tactic used to optimize lead compounds in drug discovery. mdpi.com
Similarly, the phenoxy group, an ether linkage to a phenyl ring, introduces conformational flexibility and can participate in crucial intermolecular interactions, such as pi-stacking and hydrogen bonding (if substituted). The diaryl ether linkage is a common motif in many biologically active compounds and natural products. The combination of a halogen and a phenoxy group within the same aromatic framework, as seen in 4'-(3-Bromophenoxy)acetophenone, creates a molecule with a unique set of properties, making it a valuable scaffold for further chemical exploration.
Overview of this compound within Complex Acetophenone (B1666503) Frameworks
This compound is a specific substituted acetophenone that features a bromine atom on a phenoxy substituent. This compound serves as an excellent example of a complex acetophenone framework, integrating the characteristics of an aryl ketone, a halogenated aromatic ring, and a diaryl ether. Its structure makes it a versatile intermediate for the synthesis of more elaborate molecules.
Below are some of the key physical and chemical properties of this compound:
| Property | Value |
| Molecular Formula | C₁₄H₁₁BrO₂ |
| Molecular Weight | 291.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 78-80 °C |
| Boiling Point | 415.6±40.0 °C at 760 mmHg |
| Density | 1.488±0.06 g/cm³ |
Research Context and Relevance of Structural Modifications
Research involving this compound and its derivatives often focuses on leveraging its unique structural features for the synthesis of novel compounds with specific applications. The modification of this framework is a key area of investigation. For example, the acetyl group is a common starting point for creating chalcones through condensation with various aldehydes. researchgate.netjetir.orgrsc.org These resulting chalcones, which are α,β-unsaturated ketones, are known to possess a wide range of biological activities and are important intermediates in the synthesis of flavonoids and other heterocyclic systems.
The bromine atom on the phenoxy ring is another site for structural diversification. Its presence allows for the introduction of different aryl or alkyl groups via metal-catalyzed cross-coupling reactions. This enables the synthesis of a library of compounds with varied substituents, which can then be screened for potential biological or material science applications. The ability to systematically modify the structure of this compound makes it a valuable tool for structure-activity relationship (SAR) studies in drug discovery and for the development of new functional materials.
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(3-bromophenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-10(16)11-5-7-13(8-6-11)17-14-4-2-3-12(15)9-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCSOLJLDJFINE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373730 | |
| Record name | 4'-(3-Bromophenoxy)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-46-8 | |
| Record name | 4'-(3-Bromophenoxy)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 4 3 Bromophenoxy Acetophenone
Retrosynthetic Analysis and Key Disconnection Points
Retrosynthetic analysis of 4'-(3-Bromophenoxy)acetophenone reveals two primary disconnection points that dictate the main synthetic strategies. The most logical and common disconnection is at the C-O-C ether bond, leading to two key precursors: a substituted phenol (B47542) and an aryl halide. This approach forms the basis of cross-coupling reactions like the Ullmann ether synthesis and nucleophilic aromatic substitution.
A second, less common, disconnection could be made at the C-C bond between the acetyl group and the phenyl ring. This would involve a Friedel-Crafts acylation type reaction on a pre-formed diaryl ether. chegg.comodinity.com However, this can lead to issues with regioselectivity, making the C-O disconnection a more controlled and widely adopted strategy. The choice of which precursor contains the bromo and which contains the acetophenone (B1666503) functionality can vary, offering flexibility in the synthetic design.
Precursor Synthesis and Functionalization Approaches
The successful synthesis of this compound relies on the efficient preparation of its key precursors. The following sections detail the common methods for introducing the necessary functional groups.
Introduction of the Acetophenone Moiety
The acetophenone group is typically introduced via a Friedel-Crafts acylation reaction. odinity.com In this reaction, an appropriately substituted aromatic ring is reacted with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. reddit.comorgsyn.org For instance, 4-hydroxyacetophenone can be synthesized from phenol through this method. It's crucial to control the reaction conditions to avoid side reactions and ensure high yields. reddit.comorgsyn.org
Alternatively, if the synthesis starts with a brominated precursor, the acetyl group can be introduced at a later stage. For example, a Grignard reagent formed from a brominated diaryl ether could react with an acetylating agent.
Selective Bromination on the Phenoxy Ring
Selective bromination of the phenoxy ring is a critical step in many synthetic routes to this compound. Electrophilic aromatic substitution is the most common method for this transformation. Reagents such as N-Bromosuccinimide (NBS) are often employed for their selectivity and milder reaction conditions compared to elemental bromine. The directing effects of existing substituents on the phenoxy ring will determine the position of bromination. For the target molecule, bromination of a phenol derivative at the meta-position is required.
In some cases, bromination is performed on a precursor before the ether linkage is formed. For example, 3-bromophenol (B21344) can be used as a starting material. orgsyn.org
Formation of the Diaryl Ether Linkage
The formation of the diaryl ether linkage is the cornerstone of the synthesis of this compound. Two primary methods are widely used: the Ullmann Ether Synthesis and Nucleophilic Aromatic Substitution.
The Ullmann Ether Synthesis is a classical and versatile method for forming C-O bonds between two aryl groups. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. wikipedia.orgnih.gov The traditional Ullmann condensation often required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. nih.govorganic-chemistry.orgmdpi.com These systems often employ copper(I) salts, such as CuI, along with various ligands to enhance catalytic activity. jsynthchem.comumich.edu
Nucleophilic Aromatic Substitution (SNAr) offers an alternative, often metal-free, route to diaryl ethers. wikipedia.orgmasterorganicchemistry.com This reaction is most effective when one of the aromatic rings is activated by electron-withdrawing groups ortho or para to the leaving group (typically a halide). wikipedia.orglibretexts.orglibretexts.org In the context of this compound synthesis, if 4-fluoroacetophenone is used as a precursor, the fluorine atom can be displaced by 3-bromophenoxide. The electron-withdrawing acetyl group in the para position facilitates this nucleophilic attack. libretexts.orglibretexts.org
Optimized Reaction Conditions and Catalytic Systems
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions and the catalytic system employed, particularly for the crucial C-O bond formation step.
Solvent Selection and Temperature Regimes
The choice of solvent and reaction temperature plays a pivotal role in the success of diaryl ether synthesis.
For Ullmann-type reactions , polar aprotic solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly used due to their ability to dissolve the reactants and facilitate the reaction. wikipedia.orgrsc.org However, some modern protocols have been developed to work in less polar solvents like toluene (B28343). umich.edursc.org Temperatures for traditional Ullmann reactions were often high, sometimes exceeding 200°C. wikipedia.orgnih.gov More recent methods using advanced catalytic systems can often be performed at significantly lower temperatures, in the range of 80-150°C. nih.govglobethesis.com
In Nucleophilic Aromatic Substitution (SNAr) reactions, polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are also preferred as they can stabilize the charged intermediate (Meisenheimer complex). libretexts.org The reaction temperature can vary depending on the reactivity of the substrates but is often elevated to achieve a reasonable reaction rate.
The table below summarizes typical conditions for the Ullmann ether synthesis:
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI / Ligand | Cs₂CO₃ | Toluene | 120 | 67-98 | rsc.org |
| CuFe₂O₄-NPs / Ligand | Cs₂CO₃ | NMP | 135 | High | nih.gov |
| CuI / N,N-dimethylglycine | K₂CO₃ | - | 90 | Good | organic-chemistry.org |
| CuCl / 1,2-Propanediol | KOH | Toluene | 115 | 77 | globethesis.com |
Role of Catalysts and Reagents
The success of the synthesis of this compound is critically dependent on the appropriate choice of catalysts and reagents. Both copper and palladium-based systems are effective, with the selection influencing reaction conditions and efficiency.
Palladium-Catalyzed Couplings: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation. These reactions typically employ a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine (B1218219) ligand. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.
Copper-Mediated Reactions (Ullmann Condensation): The Ullmann condensation is a traditional and effective method for forming the diaryl ether linkage in this compound. wikipedia.orgorganic-chemistry.org This reaction is typically carried out at elevated temperatures. wikipedia.org
Copper Catalyst: Various forms of copper can be used, including copper powder, copper(I) salts (e.g., CuI, CuBr, CuCl), and copper(II) salts (e.g., CuO). wikipedia.orgglobethesis.com Copper(I) iodide (CuI) is a commonly used catalyst. In some protocols, the use of a ligand can stabilize the copper catalyst and promote the reaction at lower temperatures. nih.gov For instance, the use of 1,2-propanediol as a ligand has been shown to be effective in similar Ullmann reactions, reducing reaction temperature and time. globethesis.com
Base: A base is required to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (B78521) (KOH). wikipedia.orgarkat-usa.org The choice of base can influence the reaction rate and yield.
Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are traditionally used to facilitate the reaction at the required high temperatures. wikipedia.orgglobethesis.com However, reactions in non-polar solvents like toluene or xylene have also been reported. arkat-usa.org
A study on the synthesis of the structurally similar 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone provides insight into typical reaction conditions. The synthesis of the diaryl ether intermediate was achieved using 4-chlorophenol (B41353) and 1,3-dichlorobenzene (B1664543) with a CuCl/K₂CO₃ system in NMP at 160°C. globethesis.com Another set of conditions for a similar transformation involved CuCl in isopropyl benzene (B151609) with K₂CO₃ at 160°C. globethesis.com
Acid/Base Catalysis: While the primary catalytic role in Ullmann and related cross-coupling reactions is played by the transition metal, acid/base catalysis is fundamental to the process. The base, as mentioned, is crucial for generating the nucleophilic phenoxide from the corresponding phenol. In the work-up procedure, acidic solutions are often used to neutralize any remaining base and to protonate the product, facilitating its isolation. For example, in the synthesis of related bromoacetophenones, hydrochloric acid is used during the work-up to decompose the reaction complex. orgsyn.org
| Catalyst System | Key Reagents | Typical Solvents | Temperature | Reference |
| Copper-mediated | CuI, K₂CO₃, Ligand (e.g., 1,2-propanediol) | NMP, Toluene, Xylene | 115-180°C | globethesis.comarkat-usa.org |
| Palladium-catalyzed | Pd(OAc)₂, Phosphine Ligand, Base (e.g., Cs₂CO₃) | Toluene, Dioxane | 80-120°C | General Knowledge |
Purification and Isolation Techniques for this compound
The purification and isolation of this compound from the reaction mixture are critical to obtaining a product of high purity. The typical workflow involves an initial work-up to remove the catalyst and inorganic salts, followed by one or more chromatographic or crystallization steps.
The initial work-up usually consists of quenching the reaction mixture, followed by extraction. The organic layer is then washed with water and brine, dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, and concentrated under reduced pressure to yield the crude product. orgsyn.orgorgsyn.org
Common purification techniques include:
Recrystallization: This is a widely used method for purifying solid organic compounds. The crude this compound can be dissolved in a hot solvent or solvent mixture in which it is soluble, and then allowed to cool slowly. The pure compound will crystallize out, leaving the impurities in the mother liquor. Common solvents for recrystallizing acetophenone derivatives include ethanol (B145695), methanol, and mixtures of ethanol and water or acetic acid and water. orgsyn.orgodinity.com For instance, p-bromophenacyl bromide is recrystallized from 95% ethyl alcohol. orgsyn.org
Column Chromatography: This technique is used to separate the desired product from byproducts and unreacted starting materials based on their differential adsorption to a stationary phase. For acetophenone derivatives, a silica (B1680970) gel column is typically used with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. odinity.comscielo.br The polarity of the eluent is gradually increased to elute the compounds from the column. The fractions are collected and analyzed, for example by thin-layer chromatography (TLC), to identify those containing the pure product. odinity.com
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method. orgsyn.orgorgsyn.org This technique separates compounds based on their boiling points. For acetophenone derivatives, distillation is often performed under reduced pressure to avoid decomposition at high temperatures. orgsyn.orgorgsyn.org
| Purification Technique | Description | Typical Solvents/Conditions | Reference |
| Recrystallization | Purification of solids based on differential solubility. | Ethanol, Methanol, Ethanol/Water | orgsyn.orgodinity.comgoogle.com |
| Column Chromatography | Separation based on differential adsorption. | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate | odinity.comscielo.br |
| Vacuum Distillation | Separation based on boiling point under reduced pressure. | Pressure: <1 mmHg | orgsyn.orgorgsyn.org |
Regioselectivity and Stereochemical Control in Synthesis
Regioselectivity: In the synthesis of this compound, regioselectivity is a key consideration, particularly when using starting materials with multiple potential reaction sites.
When reacting 4-hydroxyacetophenone with 1,3-dibromobenzene, the reaction needs to be controlled to favor the mono-etherification product over the di-etherification product. This is typically achieved by using a stoichiometric ratio of the reactants, often with a slight excess of the dibromo-compound.
A more significant regiochemical challenge arises in Ullmann-type reactions where the aryl halide has multiple, non-equivalent halogens. However, for the synthesis of this compound from 3-bromophenol and a 4'-haloacetophenone, the regiochemistry is straightforward as each reactant has a single, well-defined point of reaction for the ether linkage.
In a related context, a highly efficient and regioselective Ullmann reaction of 2,X-dihalopyridines with phenols has been described, where the reaction selectively occurs at the 2-position of the pyridine (B92270) ring. nih.gov This selectivity is attributed to the electronic properties and steric environment of the reaction sites. Similarly, in the synthesis of this compound, the electronic nature of the starting materials—the nucleophilicity of the phenoxide and the electrophilicity of the aryl halide's carbon—governs the reaction's course. The presence of an electron-withdrawing acetyl group on the 4'-haloacetophenone would activate that halide towards nucleophilic aromatic substitution.
Stereochemical Control: The molecule this compound is achiral and does not have any stereocenters. Therefore, considerations of stereochemical control are not applicable to its synthesis.
Emerging Green Chemistry Approaches in Synthetic Routes
In recent years, there has been a growing emphasis on developing more environmentally benign or "green" synthetic methodologies in chemical synthesis. For the synthesis of diaryl ethers like this compound, these efforts focus on several key areas:
Catalyst Improvement: The development of more active and reusable catalysts is a central theme. This includes the use of ligand-free copper catalysts or immobilized catalysts on solid supports, which can be easily separated from the reaction mixture and reused. This minimizes waste and the need for potentially toxic and expensive ligands.
Alternative Solvents: Traditional Ullmann reactions often use high-boiling, polar aprotic solvents like DMF and NMP, which have associated toxicity and disposal issues. wikipedia.org Research is exploring the use of greener solvents such as water, ionic liquids, or even solvent-free conditions. google.com Reactions in non-polar, more easily recyclable solvents like toluene and xylene are also considered a step towards greener processes. arkat-usa.org
Energy Efficiency: The high temperatures required for classical Ullmann reactions contribute to high energy consumption. wikipedia.org Modern catalytic systems, including those with more efficient ligands, aim to lower the reaction temperature. globethesis.com Microwave-assisted synthesis is another approach that can significantly reduce reaction times and energy input.
Atom Economy: Synthetic routes are being designed to maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.
A patent for the synthesis of p-methoxy-acetophenone highlights a greener approach using a Friedel-Crafts acylation where by-products can be recycled, and the use of hazardous catalysts is minimized. google.com While this is not a diaryl ether synthesis, the principles of waste reduction and recycling are directly applicable to the synthesis of this compound. The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, also contributes to a greener process by reducing the need for intermediate purification steps and minimizing solvent usage. scielo.br
Advanced Spectroscopic and Crystallographic Characterization of 4 3 Bromophenoxy Acetophenone
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of organic compounds. For 4'-(3-Bromophenoxy)acetophenone, a full suite of NMR experiments would be required to unambiguously assign all proton and carbon signals.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments.
Expected Signals: The spectrum would show distinct signals for the methyl protons of the acetyl group and the aromatic protons on the two phenyl rings.
Methyl Protons: A singlet, integrating to three protons, would be expected for the acetyl group (-COCH₃), likely appearing in the downfield region around 2.6 ppm.
Aromatic Protons: The eight aromatic protons would appear as a series of multiplets in the range of approximately 6.9 to 8.0 ppm. The protons on the acetophenone (B1666503) ring would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the bromophenoxy ring would exhibit more complex splitting patterns due to their meta and ortho relationships relative to the bromine and ether linkages.
Coupling Constants: The magnitude of the coupling constants (J values), measured in Hertz (Hz), would help to determine the relative positions of the protons on the aromatic rings (ortho, meta, and para coupling).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | ~2.6 | Singlet | N/A |
| Aromatic H (acetophenone ring) | ~7.9 | Doublet | ~8-9 |
| Aromatic H (acetophenone ring) | ~7.0 | Doublet | ~8-9 |
| Aromatic H (bromophenoxy ring) | ~7.0 - 7.4 | Multiplet | Various |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Expected Signals: The spectrum would display signals for each unique carbon atom in the molecule. This includes the carbonyl carbon, the methyl carbon, and the twelve aromatic carbons.
Carbonyl Carbon: The signal for the carbonyl carbon (C=O) would be the most downfield, typically appearing around 197 ppm.
Methyl Carbon: The methyl carbon of the acetyl group would appear at the most upfield region, around 26 ppm.
Aromatic Carbons: The twelve aromatic carbons would have signals in the range of approximately 115 to 160 ppm. The carbons attached to the electronegative oxygen and bromine atoms would have distinct chemical shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~197 |
| C-Br | ~122 |
| C-O (ether linkage) | ~155-160 |
| Aromatic C | ~115-140 |
| CH₃ | ~26 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation
To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, confirming the connectivity of protons within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the two aromatic rings through the ether linkage and the position of the acetyl group. For instance, correlations would be expected between the protons on one ring and the carbons on the adjacent ring via the ether oxygen.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Key Vibrational Bands: The FTIR spectrum of this compound would show characteristic absorption bands confirming the presence of its key functional groups.
Carbonyl Stretch (C=O): A strong, sharp absorption band would be observed in the region of 1680-1700 cm⁻¹, which is characteristic of an aryl ketone.
Aromatic C-H Stretch: Bands above 3000 cm⁻¹ would indicate the stretching vibrations of the aromatic C-H bonds.
Aromatic C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic rings.
C-O-C Ether Stretch: The aryl-alkyl ether linkage would produce a strong, characteristic band in the region of 1200-1250 cm⁻¹ (asymmetric stretch) and a weaker one around 1020-1075 cm⁻¹ (symmetric stretch).
C-Br Stretch: A band in the lower frequency region, typically 500-600 cm⁻¹, would indicate the presence of the C-Br bond.
Table 3: Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | >3000 | Medium |
| Carbonyl (C=O) Stretch | ~1685 | Strong |
| Aromatic C=C Stretch | 1400-1600 | Medium-Strong |
| Asymmetric C-O-C Stretch | ~1240 | Strong |
| Symmetric C-O-C Stretch | ~1050 | Medium |
| C-Br Stretch | 500-600 | Medium-Strong |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of a molecule.
Molecular Ion Peak: The molecular formula for this compound is C₁₄H₁₁BrO₂. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Exact Mass: HRMS would be able to determine the exact mass of the molecular ion. For C₁₄H₁₁⁷⁹BrO₂, the calculated exact mass is approximately 290.0000 amu, and for C₁₄H₁₁⁸¹BrO₂, it is approximately 292.0000 amu. The high accuracy of HRMS allows for the confident confirmation of the elemental composition.
Fragmentation Pattern: Electron ionization (EI) would cause the molecule to fragment in a predictable manner. Key fragments would likely include the loss of the methyl group ([M-CH₃]⁺) and the acetyl group ([M-COCH₃]⁺). Cleavage of the ether bond would also lead to characteristic fragment ions corresponding to the bromophenoxy and acetylphenyl moieties.
Table 4: Predicted HRMS Fragmentation Data for this compound
| m/z (for ⁷⁹Br isotope) | Possible Fragment Ion |
| ~290.0 | [C₁₄H₁₁⁷⁹BrO₂]⁺ (Molecular Ion) |
| ~275.0 | [C₁₃H₈⁷⁹BrO₂]⁺ |
| ~247.0 | [C₁₂H₈⁷⁹BrO]⁺ |
| ~171.9 | [C₆H₄⁷⁹BrO]⁺ |
| ~121.0 | [C₈H₉O]⁺ |
| 43.0 | [C₂H₃O]⁺ |
Computational and Quantum Chemical Investigations of 4 3 Bromophenoxy Acetophenone
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to study the electronic structure of many-body systems. researchgate.netnih.gov It is employed to determine optimized geometries, vibrational frequencies, and various electronic properties of molecules. For these analyses, the B3LYP functional with a basis set such as 6-311++G(d,p) is commonly used. researchgate.netnih.govmdpi.com
Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For 4'-(3-Bromophenoxy)acetophenone, this involves calculating the bond lengths, bond angles, and dihedral angles that define its structure. The molecule consists of a 3-bromophenoxy group linked via an ether oxygen to an acetophenone (B1666503) moiety. The optimized structure provides foundational data for all other computational analyses.
Below is a table of representative optimized geometrical parameters, illustrated with data typical for such molecular structures.
Table 1: Selected Optimized Geometrical Parameters Illustrative data based on similar computed structures.
| Parameter | Bond | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|---|
| C=O | C7=O1 | 1.23 | C5-C4-O2 | 118.5 |
| C-Br | C12-Br | 1.91 | C4-O2-C10 | 119.2 |
| C-O (ether) | C4-O2 | 1.37 | C6-C7-O1 | 121.0 |
| C-O (ether) | O2-C10 | 1.40 | C6-C7-C8 | 119.5 |
| C-C (acetyl) | C7-C8 | 1.51 | C11-C12-Br | 119.8 |
Theoretical vibrational analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra. researchgate.net The calculated harmonic frequencies are often scaled by an appropriate factor to improve agreement with experimental data, accounting for anharmonicity and methodological approximations. dergipark.org.tr This analysis helps in the assignment of experimentally observed vibrational bands to specific modes of motion within the molecule, such as stretching, bending, and torsional vibrations. researchgate.netnih.gov
Key vibrational modes for this compound include the C=O stretching of the ketone, the asymmetric and symmetric stretching of the C-O-C ether linkage, C-Br stretching, and various aromatic C-H and C-C stretching modes. researchgate.netresearchgate.net
Table 2: Assignment of Major Vibrational Frequencies Illustrative data based on DFT calculations for related acetophenone derivatives. researchgate.netdergipark.org.tr
| Assignment | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| C=O stretch | 1685 | Ketone carbonyl group |
| Aromatic C-C stretch | 1590 | Phenyl ring vibrations |
| C-O-C asymmetric stretch | 1260 | Ether linkage |
| C-O-C symmetric stretch | 1170 | Ether linkage |
| C-Br stretch | 660 | Carbon-Bromine bond |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-bromophenoxy ring system. In contrast, the LUMO is anticipated to be distributed over the acetophenone moiety, particularly concentrated on the electron-withdrawing carbonyl group. This distribution dictates the molecule's behavior in charge-transfer interactions. researchgate.net
Table 3: Frontier Molecular Orbital Properties Illustrative data based on DFT calculations for related compounds. researchgate.netdergipark.org.tr
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -2.10 |
| Energy Gap (ΔE) | 4.75 |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. mdpi.com It illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ekb.eg Red-colored areas indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored areas represent positive potential (electron-poor), prone to nucleophilic attack. walisongo.ac.id
In the MEP map of this compound, the most negative potential (deepest red) is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The regions around the aromatic protons would exhibit positive potential (blue), while the bromine atom would create a region of slight positive potential (known as a σ-hole) on its outer surface, which can participate in halogen bonding. researchgate.net
Global chemical reactivity descriptors are derived from the HOMO and LUMO energies and provide quantitative measures of a molecule's reactivity and stability. researchgate.net These descriptors, based on conceptual DFT, include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.netsemanticscholar.org
Chemical Hardness (η): (E_LUMO - E_HOMO) / 2. It measures resistance to change in electron distribution.
Electronegativity (χ): -(E_HOMO + E_LUMO) / 2. It measures the ability to attract electrons.
Electrophilicity Index (ω): μ² / (2η). It quantifies the energy stabilization when the system acquires additional electronic charge. researchgate.net
Table 4: Global Chemical Reactivity Descriptors Illustrative values calculated from the FMO data in Table 3.
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.375 |
| Chemical Potential (μ) | -4.475 |
| Electronegativity (χ) | 4.475 |
| Electrophilicity Index (ω) | 4.211 |
Natural Bonding Orbital (NBO) Analysis for Charge Transfer Interactions
Natural Bonding Orbital (NBO) analysis transforms the canonical molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. wikipedia.orgq-chem.com This method is exceptionally useful for analyzing intramolecular charge transfer (delocalization) and hyperconjugative interactions. uni-muenchen.de It quantifies the stabilization energy associated with the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu
For this compound, significant interactions would include the delocalization of lone pair electrons from the ether oxygen (n_O) and the carbonyl oxygen (n_O) into the antibonding π* orbitals of the adjacent aromatic rings. The stabilization energy (E(2)) for these interactions is calculated using second-order perturbation theory and indicates the strength of the delocalization. wisc.eduresearchgate.net
Table 5: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis Illustrative interactions and stabilization energies.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) O1 | π(C6-C7) | 25.5 | p-π conjugation |
| LP(2) O2 | π(C5-C6) | 22.1 | p-π conjugation |
| LP(2) O2 | π(C10-C11) | 19.8 | p-π conjugation |
| π(C3-C4) | π(C5-C6) | 18.2 | π-π* delocalization |
| π(C11-C12) | π(C10-C15) | 17.9 | π-π delocalization |
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Chemical Transformations and Advanced Derivatization Chemistry of 4 3 Bromophenoxy Acetophenone
Reactions at the Acetyl Carbonyl Group
The carbonyl group of the acetyl moiety is electrophilic and serves as a prime target for nucleophilic attack and condensation reactions. This reactivity allows for the elaboration of the acetophenone (B1666503) structure, leading to the formation of chalcones, alcohols, Schiff bases, and hydrazones.
Condensation Reactions (e.g., Claisen-Schmidt Condensation for Chalcone formation)
The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are valuable precursors for various heterocyclic compounds and possess a wide range of biological activities. ijarsct.co.inscispace.com This reaction involves the base-catalyzed condensation of an acetophenone derivative with an aromatic aldehyde. ijarsct.co.in
In the case of 4'-(3-bromophenoxy)acetophenone, the reaction is initiated by a base, typically aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent like ethanol (B145695), which deprotonates the α-carbon of the acetyl group to form a reactive enolate ion. ijarsct.co.in This enolate then acts as a nucleophile, attacking the carbonyl carbon of a substituted benzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, a chalcone derivative. ijarsct.co.inscispace.com The reaction is generally carried out at room temperature or with gentle heating. ijarsct.co.in
The general scheme for the Claisen-Schmidt condensation of this compound is as follows:
Table 1: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation
| Reactant 1 | Reactant 2 (Ar-CHO) | Catalyst/Base | Solvent | Product (Chalcone) |
|---|---|---|---|---|
| This compound | Benzaldehyde | NaOH | Ethanol | 1-(4-(3-Bromophenoxy)phenyl)-3-phenylprop-2-en-1-one |
| This compound | 4-Chlorobenzaldehyde | KOH | Ethanol | 1-(4-(3-Bromophenoxy)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one |
| This compound | 4-Methoxybenzaldehyde | NaOH | Ethanol | 1-(4-(3-Bromophenoxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
| This compound | 3-Nitrobenzaldehyde | KOH | Ethanol | 1-(4-(3-Bromophenoxy)phenyl)-3-(3-nitrophenyl)prop-2-en-1-one |
Nucleophilic Additions and Reductions
The carbonyl carbon of this compound is susceptible to nucleophilic addition. A key example is its reduction to a secondary alcohol. This transformation is commonly achieved using reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol. chemguide.co.uklibretexts.org The reaction involves the transfer of a hydride ion (H⁻) from the borohydride reagent to the electrophilic carbonyl carbon. libretexts.org This nucleophilic addition breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate, which is subsequently protonated by the solvent to yield the final alcohol product, 1-(4-(3-bromophenoxy)phenyl)ethanol. chemguide.co.uklibretexts.org
The mechanism is a classic example of nucleophilic addition to a carbonyl group. libretexts.org
This reduction converts the planar ketone into a chiral secondary alcohol, opening avenues for the synthesis of enantiomerically pure compounds.
Table 2: Reduction of this compound
| Substrate | Reagent | Solvent | Product |
|---|---|---|---|
| This compound | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 1-(4-(3-Bromophenoxy)phenyl)ethanol |
Formation of Schiff Bases and Hydrazones
The acetyl carbonyl group readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. These reactions are typically catalyzed by a small amount of acid. ajchem-a.comnih.gov
Schiff Base Formation: The reaction with a primary amine (R-NH₂) involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). ajchem-a.com
Hydrazone Formation: Similarly, reacting this compound with hydrazine (H₂N-NH₂) or its derivatives (e.g., isonicotinoyl hydrazide) yields the corresponding hydrazone. researchgate.netscience.gov The mechanism is analogous to Schiff base formation. nih.gov Hydrazones are important intermediates in organic synthesis and are known to possess a range of biological activities. researchgate.net
Table 3: Synthesis of Schiff Bases and Hydrazones
| Substrate | Reagent | Product Type | Product Name |
|---|---|---|---|
| This compound | Aniline | Schiff Base | N-(1-(4-(3-bromophenoxy)phenyl)ethylidene)aniline |
| This compound | 4-Bromoaniline | Schiff Base | N-(1-(4-(3-bromophenoxy)phenyl)ethylidene)-4-bromoaniline |
| This compound | Hydrazine Hydrate | Hydrazone | This compound hydrazone |
| This compound | Isonicotinoyl hydrazide | Hydrazone | N'-(1-(4-(3-bromophenoxy)phenyl)ethylidene)isonicotinohydrazide |
Cross-Coupling Reactions Involving the Bromo Substituent
The bromine atom on the phenoxy ring is a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity derivable from the starting material.
Suzuki-Miyaura Coupling for Biaryl Formation
The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds, particularly for synthesizing biaryl compounds. ikm.org.myorganic-chemistry.org The reaction couples an organoboron compound (typically a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. ikm.org.my
For this compound, the bromo substituent can be coupled with various arylboronic acids to generate complex biaryl structures. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or using a stable Pd(0) source like Pd(PPh₃)₄. ikm.org.my A base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄), is essential for the activation of the boronic acid in the catalytic cycle. ikm.org.my
The general reaction scheme is as follows:
Table 4: Representative Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid (Ar'-B(OH)₂) | Palladium Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 4'-(Biphenyl-3-yloxy)acetophenone |
| This compound | 4-Methylphenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Dioxane/Water | 4'-(4'-Methylbiphenyl-3-yloxy)acetophenone |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 4'-(4'-Methoxybiphenyl-3-yloxy)acetophenone |
| This compound | Thiophene-2-boronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene/Water | 4'-(3-(Thiophen-2-yl)phenoxy)acetophenone |
Heck and Sonogashira Reactions
Beyond Suzuki coupling, the bromo substituent enables other important palladium-catalyzed transformations like the Heck and Sonogashira reactions.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, resulting in a substituted alkene. The reaction is catalyzed by a palladium complex and requires a base, often a tertiary amine like triethylamine (Et₃N). This provides a method to introduce vinyl groups onto the phenoxy ring of the molecule.
Sonogashira Reaction: The Sonogashira reaction is a powerful method for coupling aryl halides with terminal alkynes, creating aryl-alkyne structures. organic-chemistry.orgnih.gov The reaction is unique in that it typically requires both a palladium catalyst and a copper(I) co-catalyst (e.g., CuI), along with an amine base like piperidine or triethylamine. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.govorganic-chemistry.org This reaction allows for the direct introduction of an alkynyl moiety at the position of the bromine atom.
Table 5: Heck and Sonogashira Reaction Examples
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Product |
|---|---|---|---|---|---|
| Heck | This compound | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | 4'-(3-Styrylphenoxy)acetophenone |
| Heck | This compound | Butyl acrylate | Pd(OAc)₂ | Et₃N | Butyl 3-(3-(4-acetylphenoxy)phenyl)acrylate |
| Sonogashira | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Piperidine | 4'-(3-(Phenylethynyl)phenoxy)acetophenone |
| Sonogashira | This compound | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | Et₃N | 4'-(3-((Trimethylsilyl)ethynyl)phenoxy)acetophenone |
C-N, C-O, C-S Bond Forming Reactions
The aryl bromide moiety of this compound is a key functional group that enables a variety of carbon-heteroatom bond-forming reactions. These transformations are fundamental in medicinal chemistry and materials science for the synthesis of complex molecules with diverse properties. The primary methods for achieving these linkages are transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation.
C-N Bond Formation: The formation of carbon-nitrogen bonds is frequently accomplished via the palladium-catalyzed Buchwald-Hartwig amination. This reaction couples the aryl bromide of this compound with a wide range of primary or secondary amines. The process typically employs a palladium catalyst, such as Pd(OAc)₂, in conjunction with a phosphine (B1218219) ligand and a base. The choice of ligand is crucial for the reaction's efficiency and can range from simple tri-tert-butylphosphine to more complex biaryl phosphines, which are effective for coupling a broad scope of amines under milder conditions. Weak inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to tolerate other functional groups present in the substrates. This method provides a direct route to various N-aryl derivatives, which are prevalent scaffolds in pharmaceuticals.
C-O and C-S Bond Formation: The Ullmann condensation, a copper-catalyzed reaction, is a classic and effective method for forming carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. rsc.org In a typical Ullmann-type etherification, this compound can be reacted with various phenols or alcohols in the presence of a copper catalyst (e.g., CuI, CuO nanoparticles) and a base, often in a high-boiling polar solvent like DMF or DMSO. wikipedia.orgorganic-chemistry.org Modern variations of this reaction have been developed that proceed under milder conditions, sometimes utilizing ligands like 1,10-phenanthroline to improve catalyst solubility and reactivity.
Similarly, for C-S bond formation, the aryl bromide can be coupled with thiols to produce aryl thioethers. Palladium-catalyzed coupling reactions have also emerged as powerful alternatives to the traditional Ullmann conditions for thioetherification. These reactions often exhibit broad functional group tolerance and can proceed under milder conditions. Visible-light-promoted, metal-free C-S cross-coupling reactions have also been developed, offering a greener alternative for the synthesis of aromatic thioethers from aryl bromides.
The following table summarizes representative conditions for these C-X bond-forming reactions.
| Bond Type | Reaction Name | Catalyst/Reagents | Base | Solvent | Temperature |
| C-N | Buchwald-Hartwig Amination | Pd(OAc)₂ / Phosphine Ligand | Cs₂CO₃ or K₃PO₄ | Toluene or Dioxane | 80-110 °C |
| C-O | Ullmann Condensation | CuI / Ligand (e.g., Phenanthroline) | K₂CO₃ or Cs₂CO₃ | DMF or DMSO | 100-150 °C |
| C-S | Ullmann-type Coupling | CuI | K₂CO₃ | DMF | 120-160 °C |
| C-S | Palladium-Catalyzed Thioetherification | Pd(OAc)₂ / Ligand | K₃PO₄ | Toluene | 80-120 °C |
Cyclization and Heterocyclic Annulation Reactions
The ketone and aryl functionalities of this compound serve as versatile handles for the construction of various heterocyclic systems. These reactions are often multistep sequences, beginning with the modification of the acetophenone moiety to create a suitable precursor for cyclization.
Synthesis of Pyrazole and Isoxazole Derivatives
Pyrazole and isoxazole rings are common five-membered heterocycles in pharmacologically active compounds. Their synthesis from this compound typically proceeds through a chalcone intermediate.
First, a Claisen-Schmidt condensation of this compound with an appropriate aromatic aldehyde yields the corresponding α,β-unsaturated ketone, known as a chalcone. This reaction is usually base-catalyzed, employing aqueous sodium or potassium hydroxide in ethanol. commonorganicchemistry.comslideshare.net
Pyrazoles: The resulting chalcone can then be reacted with hydrazine hydrate (NH₂NH₂) or a substituted hydrazine in a suitable solvent like ethanol or acetic acid. researchgate.net The reaction involves a Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration to afford the pyrazoline, which can then be oxidized to the aromatic pyrazole. The specific conditions and reagents determine the final substitution pattern on the pyrazole ring.
Isoxazoles: For the synthesis of isoxazoles, the chalcone intermediate is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base such as sodium acetate or potassium hydroxide. thermofisher.com The reaction mechanism involves the formation of an oxime from the ketone, followed by intramolecular Michael addition of the oxime hydroxyl group to the β-carbon of the double bond and subsequent dehydration to yield the stable 3,5-disubstituted isoxazole ring.
A general scheme for these transformations is depicted below:
| Heterocycle | Intermediate | Key Reagents | Reaction Conditions |
| Pyrazole | Chalcone | Hydrazine Hydrate (or substituted hydrazine) | Reflux in Ethanol or Acetic Acid |
| Isoxazole | Chalcone | Hydroxylamine Hydrochloride, Base (e.g., NaOH, NaOAc) | Reflux in Ethanol |
Construction of Pyrimidine and Benzodiazepine Scaffolds
Pyrimidines: Six-membered pyrimidine rings can also be synthesized from the chalcone derived from this compound. A common method involves the condensation of the chalcone with a nitrogen-containing reagent such as urea, thiourea, or guanidine hydrochloride under basic conditions (e.g., ethanolic KOH). mdpi.comnih.gov This reaction proceeds via a Michael addition followed by cyclization and dehydration, leading to the formation of dihydropyrimidinones, dihydropyrimidinethiones, or aminopyrimidines, respectively. These can subsequently be aromatized if desired.
Benzodiazepines: The seven-membered benzodiazepine core can be constructed directly from this compound. A widely used method is the acid-catalyzed condensation reaction with o-phenylenediamine. alfa-chemistry.comvanderbilt.edu The reaction typically involves the formation of a Schiff base between one amine group of the diamine and the ketone, followed by intramolecular cyclization of the second amine group onto the initially formed imine or a related intermediate, ultimately forming the 1,5-benzodiazepine ring system. Various catalysts, including protic acids (like acetic acid) and Lewis acids, can be employed to promote this transformation. alfa-chemistry.com
| Heterocycle | Precursor | Key Reagents | Reaction Conditions |
| Pyrimidine | Chalcone | Urea, Thiourea, or Guanidine | Base (e.g., KOH), Reflux in Ethanol |
| Benzodiazepine | This compound | o-Phenylenediamine | Acid catalyst (e.g., Acetic Acid), Reflux |
Formation of Indole and Carbazole Systems
Indoles: The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus. wikipedia.orgbyjus.com This reaction could be applied to this compound by first forming its corresponding arylhydrazone. The arylhydrazone is generated by reacting the ketone with a substituted phenylhydrazine under mild acidic conditions. The isolated hydrazone is then treated with a stronger acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) and heated. wikipedia.org This induces a nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring. The structure of the final indole will depend on the specific phenylhydrazine used.
Carbazoles: The synthesis of carbazoles from precursors related to this compound typically involves palladium-catalyzed intramolecular C-H activation and C-N bond formation. nih.gov A plausible route would involve the Buchwald-Hartwig amination of the bromo-substituent of this compound with an aniline derivative. The resulting diarylamine can then undergo an intramolecular palladium-catalyzed dehydrogenative coupling (C-H activation) to form the carbazole ring system. rsc.org This one-pot, tandem N-arylation and oxidative coupling approach provides an efficient route to highly functionalized carbazoles. rsc.orgmdpi.com
Strategic Functional Group Interconversions
The functional groups present in this compound—the ketone, the aryl bromide, and the diaryl ether—allow for a wide range of strategic interconversions to access a variety of derivatives.
Transformations of the Ketone Group: The acetyl group is a versatile site for chemical modification.
Reduction: The ketone can be reduced to a secondary alcohol, 1-(4'-(3-bromophenoxy)phenyl)ethanol, using reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. mdpi.com This transformation is generally high-yielding and chemoselective, leaving the aryl bromide and ether linkages intact.
Oxidation (Baeyer-Villiger): The Baeyer-Villiger oxidation converts the ketone into an ester. wikipedia.org Treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), would insert an oxygen atom between the carbonyl carbon and the more substituted carbon. organic-chemistry.org For acetophenones, this typically results in the migration of the aryl group, yielding 3-bromophenyl 4-acetylphenyl ether. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org
Olefination: The carbonyl group can be converted into a carbon-carbon double bond through olefination reactions. The Wittig reaction, using a phosphonium ylide (Ph₃P=CHR), or the Horner-Wadsworth-Emmons (HWE) reaction, using a phosphonate carbanion, can be employed to introduce a variety of substituted vinyl groups in place of the carbonyl oxygen. wikipedia.orgorganic-chemistry.org HWE reactions with stabilized phosphonates typically provide (E)-alkenes with high stereoselectivity. nrochemistry.com
Transformations of the Aryl Bromide: The C-Br bond can be transformed into other functional groups, although these reactions might compete with reactions at the ketone.
Halogen-Metal Exchange: Treatment with a strong organolithium reagent like n-butyllithium at low temperatures can lead to a lithium-halogen exchange, forming an aryllithium species. This nucleophilic intermediate can then be trapped with various electrophiles (e.g., CO₂ to form a carboxylic acid, or DMF to form an aldehyde).
Cross-Coupling Reactions: As discussed in section 5.2.3, the bromide is an excellent handle for Suzuki, Sonogashira, Heck, and other palladium-catalyzed cross-coupling reactions to form new C-C bonds, significantly increasing molecular complexity.
The table below outlines some key functional group interconversions of the ketone moiety.
| Transformation | Reagent(s) | Product Functional Group |
| Reduction | NaBH₄, Methanol | Secondary Alcohol |
| Baeyer-Villiger Oxidation | mCPBA, CH₂Cl₂ | Ester |
| Wittig Olefination | Ph₃P=CHR, Base | Alkene |
| HWE Olefination | (EtO)₂P(O)CH₂R, Base | Alkene |
Research Applications in Advanced Organic Synthesis and Materials Science
Role as a Precursor in the Synthesis of Diverse Organic Frameworks
While specific examples of 4'-(3-Bromophenoxy)acetophenone being used to create large-scale Metal-Organic Frameworks (MOFs) are not extensively documented, its structural motifs are relevant to the synthesis of ligands for such frameworks. The biphenyl ether structure can be elaborated through further reactions to create rigid or flexible dicarboxylate or other coordinating linkers necessary for MOF construction. The bromine atom allows for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to extend the molecule and introduce the functional groups required for coordination with metal centers.
Utility in the Development of Fine Chemicals and Agrochemical Intermediates
Acetophenone (B1666503) derivatives are recognized as important intermediates in the production of fine chemicals and agrochemicals. For instance, related brominated acetophenones serve as building blocks for fungicides and herbicides. The synthesis of substituted 6-(2-tolyl)-triazolo[1,5-a]pyrimidines, which exhibit fungicidal properties, has been shown to start from precursors like 4'-Bromo-3'-methylacetophenone chemicalbook.com. Similarly, this compound can theoretically serve as a starting point for analogous agrochemical compounds, where the 3-bromophenoxy moiety could be tailored to interact with specific biological targets in pests or weeds.
Table 1: Potential Reactions for Agrochemical Synthesis
| Reaction Type | Reagents | Potential Product Class |
|---|---|---|
| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base | Chalcones (precursors to flavonoids and other heterocycles) |
| Willgerodt-Kindler Reaction | Sulfur, Morpholine | Arylthioamides (intermediates for various heterocycles) |
Contribution to Catalysis Research: Ligand Design for Transition Metal Catalysis
The structure of this compound is suitable for the development of specialized ligands for transition metal catalysis. The oxygen and bromine atoms can act as coordinating sites for metal centers. More commonly, the molecule would be chemically modified to create more complex bidentate or polydentate ligands. For example, the ketone functional group can be converted into an oxime or a Schiff base, introducing nitrogen atoms that can coordinate with transition metals like palladium, copper, or nickel emory.edumst.edu. Such catalysts are crucial for cross-coupling reactions, which are fundamental in modern organic synthesis rsc.org. The bromine atom also allows the molecule to be a substrate in palladium-catalyzed cross-coupling reactions, a key step in building complex organic molecules nbinno.com.
Exploration in Optoelectronic and Liquid Crystalline Materials Development
Derivatives of acetophenone, particularly those that can form extended, rigid molecular structures like chalcones, are investigated for applications in liquid crystals and optical materials ossila.com. The synthesis of chalcones often involves the condensation of an acetophenone with an aromatic aldehyde . This compound can be used as the acetophenone component in such reactions. The resulting diarylpropenone structure forms a conjugated system that is often responsible for the material's optoelectronic properties. The presence of a flexible ether linkage and the potential for further modification via the bromine atom could allow for the fine-tuning of liquid crystalline phases and non-linear optical behaviors .
Applications in Medicinal Chemistry Research (Focused on Molecular Design and Mechanism of Action Studies)
The acetophenone scaffold is a common feature in many biologically active compounds and is considered a valuable precursor in drug synthesis nih.gov. The benzophenone moiety, a related structure, is also ubiquitous in medicinal chemistry nih.gov.
In medicinal chemistry, the design of molecules that can fit into the active site of an enzyme to inhibit its activity is a key strategy for developing new drugs nih.govmdpi.comscispace.com. Acetophenone derivatives have been used to design inhibitors for various enzymes, including acetylcholinesterase, which is a target in Alzheimer's disease treatment nih.gov. By using this compound as a starting fragment, medicinal chemists can build upon its structure, adding functional groups to optimize interactions with a specific protein target. The 3-bromophenoxy group can occupy hydrophobic pockets within an enzyme's active site, while the acetyl group provides a handle for further synthetic elaboration to improve binding affinity and selectivity. For instance, chalcones derived from substituted acetophenones have shown potential as enzyme inhibitors tubitak.gov.tr.
Table 2: Examples of Acetophenone Derivatives in Enzyme Inhibition
| Derivative Class | Target Enzyme | Therapeutic Area | Reference |
|---|---|---|---|
| Alkylamine Acetophenones | Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.gov |
| Chalcones | Tyrosinase | Hyperpigmentation | tubitak.gov.tr |
Chemical probes are small molecules used to study and manipulate biological systems nih.gov. The design of these probes often requires a molecular scaffold that can be functionalized with reporter groups (like fluorescent tags) or reactive groups. While there is no specific literature detailing the use of this compound as a chemical probe, its structure is amenable to such applications. The bromine atom can be replaced with other functional groups, including boronic esters, which are used in probes for detecting reactive oxygen species in cells nih.gov. The ketone group can also be used as a point of attachment for linker molecules, allowing the core structure to be connected to other molecular components.
Q & A
Q. What are the optimized synthetic routes for 4'-(3-Bromophenoxy)acetophenone, and how can reaction conditions (e.g., pH, catalysts) influence yield?
- Methodological Answer : A common approach involves nucleophilic aromatic substitution between 3-bromophenol and 4'-haloacetophenone derivatives. Evidence from analogous compounds (e.g., 4’-(2,4-Difluorophenoxy)acetophenone) suggests using copper catalysts under mildly acidic conditions (pH 4–6) to enhance reactivity . Optimized purification via steam distillation and reduced-pressure rectification minimizes by-products . Alternative routes may employ Ullman coupling or Pd-catalyzed cross-coupling for higher regioselectivity, though bromine’s electron-withdrawing nature may necessitate elevated temperatures (80–120°C) .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of the acetophenone carbonyl (~200–210 ppm in C) and bromophenoxy aromatic protons (δ 7.2–7.8 ppm in H) .
- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) coupled with mass spectrometry (expected [M+H]⁺ ~307 m/z) ensures purity and identifies trace impurities .
- Elemental Analysis : Validate Br content (theoretical ~26%) to rule out dehalogenation side reactions .
Q. What safety protocols are recommended for handling this compound, given limited toxicological data?
- Methodological Answer :
- PPE : Use N95 masks, nitrile gloves, and eye protection to avoid inhalation/contact, as brominated aromatics are often irritants .
- Ventilation : Conduct reactions in fume hoods due to potential volatile by-products (e.g., HBr gas) .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can researchers mitigate competing side reactions (e.g., dehalogenation or dimerization) during synthesis?
- Methodological Answer :
- Temperature Control : Lower reaction temperatures (60–80°C) reduce thermal degradation, as seen in bromophenoxy intermediates .
- Catalyst Screening : Pd(PPh₃)₄ or CuI/1,10-phenanthroline systems improve selectivity in cross-couplings, minimizing Br loss .
- In-Situ Monitoring : Use TLC (hexane:EtOAc = 4:1) or inline IR to detect early by-products (e.g., debrominated acetophenone at Rf ~0.5) .
Q. What computational tools can predict the reactivity and binding interactions of this compound in biological systems?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software models electron density around the bromophenoxy group, identifying electrophilic sites prone to nucleophilic attack .
- Molecular Docking : AutoDock Vina or Schrödinger Suite assesses binding affinity to target proteins (e.g., cytochrome P450 enzymes), leveraging crystal structures from the PDB .
- MD Simulations : GROMACS trajectories (100 ns) evaluate stability in lipid bilayers for membrane permeability studies .
Q. How does the bromophenoxy moiety influence the compound’s biological activity compared to non-halogenated analogs?
- Methodological Answer :
- Enzyme Inhibition Assays : Compare IC₅₀ values against acetylcholinesterase or kinases using fluorogenic substrates (e.g., AMC derivatives). Bromine’s electronegativity often enhances binding to hydrophobic pockets .
- SAR Studies : Synthesize analogs (e.g., 4'-(3-Chlorophenoxy)acetophenone) and correlate logP values (measured via shake-flask) with cellular uptake in HepG2 or HEK293 models .
- Metabolic Stability : LC-MS/MS tracks oxidative metabolites in liver microsomes, where bromine may slow CYP450-mediated degradation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40–85%) for similar bromophenoxy compounds?
- Methodological Answer :
- Parameter Optimization : Systematically vary solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. Cs₂CO₃), and stoichiometry (1:1 vs. 1:2 haloacetophenone:phenol) to identify critical variables .
- By-Product Profiling : Use GC-MS or preparative TLC to isolate and characterize low-yield impurities (e.g., diaryl ethers from over-alkylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
